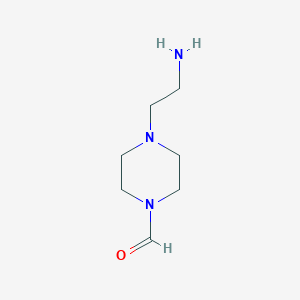

4-(2-Aminoethyl)piperazine-1-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

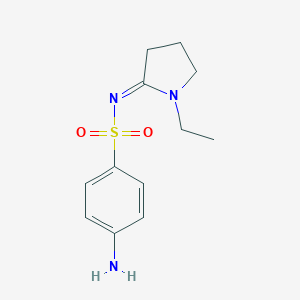

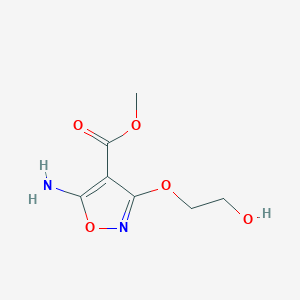

4-(2-Aminoethyl)piperazine-1-carbaldehyde, also known as AEP, is a chemical compound that has gained attention in scientific research due to its unique properties and potential applications. AEP is a derivative of piperazine, which is a cyclic organic compound that has been used in various fields such as medicine, agriculture, and industry. AEP has a molecular formula of C7H14N2O and a molecular weight of 142.2 g/mol.

作用機序

4-(2-Aminoethyl)piperazine-1-carbaldehyde has been found to interact with biomolecules such as proteins and DNA. 4-(2-Aminoethyl)piperazine-1-carbaldehyde can form covalent adducts with proteins and modify their function. 4-(2-Aminoethyl)piperazine-1-carbaldehyde has also been shown to induce DNA damage and inhibit DNA repair enzymes. These properties of 4-(2-Aminoethyl)piperazine-1-carbaldehyde make it a potential tool for studying protein-DNA interactions and DNA damage response pathways.

Biochemical and Physiological Effects:

4-(2-Aminoethyl)piperazine-1-carbaldehyde has been shown to have both cytotoxic and cytoprotective effects depending on the concentration and duration of exposure. 4-(2-Aminoethyl)piperazine-1-carbaldehyde has been found to induce apoptosis in cancer cells, which makes it a potential anticancer agent. 4-(2-Aminoethyl)piperazine-1-carbaldehyde has also been shown to protect cells from oxidative stress and DNA damage, which makes it a potential therapeutic agent for neurodegenerative diseases.

実験室実験の利点と制限

4-(2-Aminoethyl)piperazine-1-carbaldehyde has several advantages for lab experiments such as its easy synthesis, low cost, and high stability. 4-(2-Aminoethyl)piperazine-1-carbaldehyde can also form complexes with metal ions and biomolecules, which makes it a versatile tool for studying chemical and biological systems. However, 4-(2-Aminoethyl)piperazine-1-carbaldehyde has several limitations such as its potential toxicity and lack of selectivity. 4-(2-Aminoethyl)piperazine-1-carbaldehyde can also form non-specific adducts with biomolecules, which can complicate the interpretation of experimental results.

将来の方向性

There are several future directions for research on 4-(2-Aminoethyl)piperazine-1-carbaldehyde. One potential direction is to study the interaction of 4-(2-Aminoethyl)piperazine-1-carbaldehyde with specific proteins and DNA sequences to understand its mechanism of action. Another direction is to develop 4-(2-Aminoethyl)piperazine-1-carbaldehyde derivatives with improved selectivity and potency for specific applications. 4-(2-Aminoethyl)piperazine-1-carbaldehyde-based compounds can also be tested for their potential as therapeutic agents for various diseases such as cancer and neurodegenerative diseases. 4-(2-Aminoethyl)piperazine-1-carbaldehyde can also be used as a tool for studying metal ion and protein interactions in biological systems.

科学的研究の応用

4-(2-Aminoethyl)piperazine-1-carbaldehyde has been studied in various scientific fields such as chemistry, biochemistry, and pharmacology. 4-(2-Aminoethyl)piperazine-1-carbaldehyde is known to form complexes with metal ions such as copper, nickel, and zinc, which has led to its use in catalysis and coordination chemistry. 4-(2-Aminoethyl)piperazine-1-carbaldehyde has also been used in the synthesis of chiral ligands for asymmetric catalysis.

特性

CAS番号 |

133093-79-5 |

|---|---|

製品名 |

4-(2-Aminoethyl)piperazine-1-carbaldehyde |

分子式 |

C7H15N3O |

分子量 |

157.21 g/mol |

IUPAC名 |

4-(2-aminoethyl)piperazine-1-carbaldehyde |

InChI |

InChI=1S/C7H15N3O/c8-1-2-9-3-5-10(7-11)6-4-9/h7H,1-6,8H2 |

InChIキー |

JLEHUCNAWHLRON-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1CCN)C=O |

正規SMILES |

C1CN(CCN1CCN)C=O |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(1S,2R,4As,6aR,6aS,6bR,8aS,12aS,14bS)-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picen-4a-yl]-1,3-dithiolane](/img/structure/B159985.png)